Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate
CAS No.:
Cat. No.: VC16260684
Molecular Formula: C17H20ClN3O3
Molecular Weight: 349.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20ClN3O3 |
|---|---|
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | ethyl 5-chloro-8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate |
| Standard InChI | InChI=1S/C17H20ClN3O3/c1-3-24-17(22)11-10-20-15-13(23-2)5-4-12(18)14(15)16(11)21-8-6-19-7-9-21/h4-5,10,19H,3,6-9H2,1-2H3 |
| Standard InChI Key | QFKWPMBSRATCIY-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)Cl)N3CCNCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The IUPAC name of this compound is ethyl 5-chloro-8-methoxy-4-piperazin-1-ylquinoline-3-carboxylate. Its SMILES representation, , highlights the quinoline core substituted with chlorine, methoxy, piperazine, and ethyl carboxylate groups . The presence of these functional groups contributes to its amphiphilic nature, enabling interactions with both hydrophobic and hydrophilic biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 349.8 g/mol |
| IUPAC Name | Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate |
| SMILES |
Structural Analysis
The quinoline backbone provides a planar aromatic system conducive to π-π stacking interactions, while the piperazine ring introduces conformational flexibility. Computational models suggest that the chlorine atom at position 5 enhances electron-withdrawing effects, stabilizing the quinoline nucleus. The methoxy group at position 8 contributes to steric hindrance, potentially influencing receptor binding kinetics .
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of this compound involves multi-step reactions, as exemplified in related quinoline-piperazine hybrids. A common approach includes:
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Quinoline Core Formation: Cyclization of substituted anilines with ethyl acetoacetate under acidic conditions yields the quinoline ester backbone.
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Piperazine Substitution: Nucleophilic aromatic substitution at position 4 using piperazine derivatives introduces the amine moiety.
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Functionalization: Chlorination at position 5 and methoxylation at position 8 are achieved via electrophilic substitution reactions .
For instance, a method described by PMC researchers involves treating 8-hydroxyquinoline with formaldehyde and hydrogen chloride to generate a methylene chloride intermediate, which is subsequently alkylated with piperazine fragments .
Analytical Characterization
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are critical for confirming structural integrity. The -NMR spectrum typically shows signals for the ethyl ester protons (δ 1.3–1.5 ppm, triplet; δ 4.3–4.5 ppm, quartet), piperazine protons (δ 2.8–3.2 ppm), and aromatic protons (δ 7.0–8.5 ppm) .
| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |
|---|---|---|---|
| (−)-19b | 3.75 | 1.28 | 2.93 |
| (+)-19b | 13.8 | 1.35 | 10.22 |
Anticancer Activity
Derivatives of this compound demonstrate antiproliferative effects in cancer models. For example, ethyl 8-nitrociprofloxacin-triazole conjugates inhibited prostate cancer cell lines (PC3, DU145) with IC50 values as low as 0.0496 μM . Mechanistic studies link this activity to DNA damage induction and vimentin disruption, a protein critical for epithelial-mesenchymal transition (EMT) in metastatic cancers .
Comparative Analysis With Analogues
Structural Analogues
The compound’s pharmacological profile is distinct from analogues like VK 28 and M30, which feature 8-hydroxyquinoline moieties but lack the ethyl carboxylate group. These analogues exhibit iron-chelating properties but show reduced dopamine receptor affinity .
Table 3: Key Analogues and Their Properties
| Compound | Structural Features | Biological Activity |
|---|---|---|
| VK 28 | 8-Hydroxyquinoline, piperazine | Antioxidant, neuroprotective |
| M30 | 8-Hydroxyquinoline, propargylamine | Iron chelation, MAO inhibition |
| FiVe1 | Chlorophenyl, cinnoline core | Vimentin disruption, antimitotic |
Metabolic Stability
Preliminary metabolism studies on FiVe1 derivatives reveal oxygenation and dealkylation as primary biotransformation pathways. The ethyl carboxylate group in Ethyl 5-chloro-8-methoxy-4-(piperazin-1-yl)quinoline-3-carboxylate may enhance metabolic stability compared to hydroxylated analogues .
Future Directions
Further research should prioritize:
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In Vivo Neuroprotection Studies: Evaluating efficacy in Parkinson’s disease models.
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Cancer Metastasis Inhibition: Testing in EMT-driven tumor models.
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Pharmacokinetic Optimization: Modifying the ethyl carboxylate group to improve bioavailability.
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